tert-butyl N-(3-chloro-2,2-dimethylpropyl)carbamate
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Overview
Description
tert-Butyl N-(3-chloro-2,2-dimethylpropyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This particular compound is characterized by the presence of a tert-butyl group, a chloro-substituted dimethylpropyl chain, and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-chloro-2,2-dimethylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-chloro-2,2-dimethylpropylamine. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl N-(3-chloro-2,2-dimethylpropyl)carbamate can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products:
Substitution Reactions: Products include various substituted carbamates depending on the nucleophile used.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Explored for its potential as a prodrug, where the carbamate group can be hydrolyzed in vivo to release the active drug .
Industry:
Mechanism of Action
The mechanism of action of tert-butyl N-(3-chloro-2,2-dimethylpropyl)carbamate involves the interaction of the carbamate group with various biological targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity . The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Similar in structure but with a dihydroxypropyl group instead of a chloro-dimethylpropyl group.
tert-Butyl N-(3-bromopropyl)carbamate: Similar but with a bromopropyl group instead of a chloro-dimethylpropyl group.
Uniqueness:
- The presence of the chloro group in tert-butyl N-(3-chloro-2,2-dimethylpropyl)carbamate imparts unique reactivity and properties compared to its analogs. This makes it suitable for specific applications where the chloro group can participate in further chemical transformations .
Properties
Molecular Formula |
C10H20ClNO2 |
---|---|
Molecular Weight |
221.72 g/mol |
IUPAC Name |
tert-butyl N-(3-chloro-2,2-dimethylpropyl)carbamate |
InChI |
InChI=1S/C10H20ClNO2/c1-9(2,3)14-8(13)12-7-10(4,5)6-11/h6-7H2,1-5H3,(H,12,13) |
InChI Key |
RJUQGOZDRWWORM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)CCl |
Origin of Product |
United States |
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